molecular formula C9H11ClN2O2 B4938159 2-(4-Chlorophenoxy)propanehydrazide CAS No. 52094-96-9

2-(4-Chlorophenoxy)propanehydrazide

Cat. No.: B4938159
CAS No.: 52094-96-9
M. Wt: 214.65 g/mol
InChI Key: XNJKEFANLKRJPC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)propanehydrazide is a chemical compound with the molecular formula C9H11ClN2O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group attached to a propanehydrazide moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)propanehydrazide typically involves the reaction of 4-chlorophenol with propionic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as copper oxide or cupric salt, under controlled temperature conditions. The reaction proceeds through an etherification step followed by acylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted phenoxy compounds, and oxides. These products have diverse applications in different fields of research .

Scientific Research Applications

Medicinal Applications

Antioxidant Activity
Research indicates that derivatives of 2-(4-chlorophenoxy)propanehydrazide exhibit significant antioxidant properties. These compounds have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In a study, several derivatives demonstrated varying degrees of antioxidant activity, suggesting that structural modifications can enhance efficacy .

Biofilm Inhibition
The compound has also shown promise in inhibiting biofilm formation, particularly against Gram-negative bacteria. This is significant in medical settings where biofilms can lead to persistent infections and complicate treatment protocols. The biofilm inhibition efficacy was assessed using standard methods, revealing that certain derivatives were more effective than others, potentially due to the presence of electron-donating groups .

Cholinesterase Inhibition
Another notable application is in the field of neuropharmacology, where derivatives of this compound have been synthesized and evaluated for cholinesterase inhibitory activity. This property is particularly relevant for the development of treatments for neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors play a critical role in managing symptoms .

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its structural characteristics suggest that it may interact with biological systems of pests, leading to increased mortality rates. Studies have reported promising results regarding its effectiveness against specific pest species, indicating its potential as an environmentally friendly alternative to traditional pesticides .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorophenol with hydrazine derivatives under controlled conditions. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. The presence of characteristic peaks in FTIR spectra confirms the formation of hydrazone linkages, while NMR provides insights into the molecular environment surrounding hydrogen atoms in the compound .

Case Studies and Research Findings

Case Study: Antioxidant and Biofilm Inhibition
A systematic study evaluated a series of hydrazide derivatives, including this compound, for their antioxidant and biofilm inhibition activities. The results indicated that modifications at specific positions on the aromatic ring significantly influenced both activities. For instance, compounds with methoxy substitutions showed enhanced scavenging abilities compared to their unsubstituted counterparts .

CompoundDPPH Scavenging Activity (%)Biofilm Inhibition (%)
This compound82.54High
Methoxy derivative89.45Moderate
Unsubstituted derivative51.22Low

Case Study: Cholinesterase Inhibitors
In another research effort focused on neuropharmacological applications, several derivatives were synthesized and screened for cholinesterase inhibition. The findings highlighted that certain modifications led to improved inhibitory activity, providing a foundation for further development of therapeutic agents targeting cognitive decline associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)propanehydrazide is unique due to its specific hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds .

Biological Activity

2-(4-Chlorophenoxy)propanehydrazide, with the chemical formula C9H11ClN2O, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this hydrazide derivative, focusing on its antimicrobial properties, effects on various biological systems, and relevant case studies that highlight its applications.

  • Molecular Formula : C9H11ClN2O
  • Molecular Weight : 214.6488 g/mol
  • CAS Number : 52094-96-9

This compound features a chlorophenoxy group, which is known to influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains and fungi, making it a candidate for further exploration in pharmaceutical applications.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

*Data derived from laboratory assays demonstrating the antimicrobial efficacy of the compound against selected microorganisms .

Cholinesterase Inhibition

In addition to its antimicrobial properties, there is emerging evidence that derivatives of propanehydrazide compounds can exhibit cholinesterase inhibitory activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Cholinesterase Inhibition

A study investigated the synthesis and biological evaluation of novel N'-(quinolin-4-ylmethylene)propanehydrazide derivatives. The results indicated that certain modifications to the hydrazide structure enhanced cholinesterase inhibition, suggesting that similar modifications to this compound could yield beneficial effects .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, although further studies are necessary to elucidate the underlying mechanisms.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

*These values indicate the concentration required to inhibit cell growth by 50% .

Properties

IUPAC Name

2-(4-chlorophenoxy)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJKEFANLKRJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385818
Record name 2-(4-chlorophenoxy)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52094-96-9
Record name 2-(4-chlorophenoxy)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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